molecular formula C15H23N5O3 B3160989 2-Butoxy-8-methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine CAS No. 866268-30-6

2-Butoxy-8-methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine

Cat. No. B3160989
CAS RN: 866268-30-6
M. Wt: 321.37 g/mol
InChI Key: PREBKSFTAAUDLM-UHFFFAOYSA-N
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Description

2-Butoxy-8-methoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine, also known as BTP6, is a purine derivative that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various studies, including its ability to inhibit various enzymes and its potential use as an anti-cancer agent.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthetic studies focusing on 2-substituted N-methoxy-9-methyl-9H-purin-6-amines, which include compounds similar to the one , have been conducted to understand their synthesis, tautomerism, and alkylation properties. These studies provide insights into the varying amino/imino tautomer ratios and the identification of tautomers through NMR methods (Roggen & Gundersen, 2008).

Biological and Antimicrobial Activity

  • Research into similar compounds has explored their potential in antimicrobial and anticoccidial activities. For example, certain derivatives have shown significant activity as coccidiostats, offering protection against Eimeria tenella in chickens (Georgiadis, 1976).
  • Another study highlighted the antimycobacterial and antiprotozoal activity of 2-substituted agelasine analogs. These compounds also demonstrated potential activity against several cancer cell lines, suggesting their application in cancer research (Roggen et al., 2011).

Chemical Properties and Reactions

  • Investigations into the chemical reactions and properties of related compounds have been conducted. This includes the study of thermal conversion processes and the effects of various substituents on chemical reactivity (Matsui, Matsushita, & Nakayama, 1992).
  • Further research has been done on the synthesis of dicarboxylic acid amides and diamides based on derivatives of tetrahydro-2H-pyran compounds, which can contribute to the understanding of the compound (Aghekyan et al., 2018).

Potential Pharmaceutical Applications

  • Some studies have explored the synthesis of compounds with potential pharmaceutical applications, such as CCR5 antagonists, which are crucial in the treatment of conditions like HIV/AIDS. These studies provide a framework for understanding the synthesis and potential application of similar compounds (Ikemoto et al., 2005).

properties

IUPAC Name

2-butoxy-8-methoxy-9-(oxan-2-yl)purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O3/c1-3-4-8-23-14-18-12(16)11-13(19-14)20(15(17-11)21-2)10-7-5-6-9-22-10/h10H,3-9H2,1-2H3,(H2,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PREBKSFTAAUDLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=NC(=C2C(=N1)N(C(=N2)OC)C3CCCCO3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium (3.7 g) was added to absolute methanol (400 ml) under a nitrogen atmosphere. To this solution was added the product from step (iii) (28.5 g) and the mixture was stirred at 65° C. for 9 hours. The mixture was concentrated in vacuo and 500 ml of water added. The aqueous phase was extracted with ethyl acetate, washed with brine and dried. The subtitle compound was obtained after crystallisation from diethyl ether. Yield 14.2 g.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
28.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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